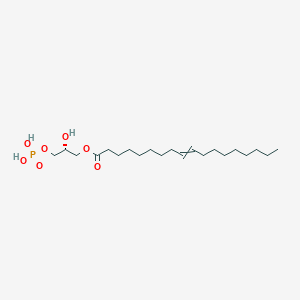

1-油酰基溶血磷脂酸

描述

Lysophosphatidic acid (LPA) is a naturally occurring phospholipid found in the plasma membrane of cells in virtually all living organisms. It is a small, water-soluble molecule that is involved in a variety of cellular processes, including cell proliferation, migration, differentiation, and apoptosis. LPA is also involved in the regulation of inflammation, angiogenesis, and wound healing. In addition, LPA has been shown to play a role in the development of cancer and other diseases.

科学研究应用

神经科学:小胶质细胞极化

LPA已被证明会影响小胶质细胞(大脑中的驻留免疫细胞)的极化,使其向促炎性M1样表型转变。这对于理解和潜在治疗神经炎症状况具有重要意义。 LPA治疗增加了M1标记物的表达,并降低了M2标记物的表达,表明其在神经炎症中的作用 .

药理学:受体相互作用

LPA与至少六种类型的G蛋白偶联受体(GPCR)相互作用,这些受体参与各种生物反应。 LPA与这些受体相互作用的研究可以导致开发选择性激活LPA亚型受体的药理学工具,帮助理解其生理作用 .

细胞生物学:增殖和运动

1-油酰基LPA以其在某些细胞系中动员钙的能力以及刺激各种细胞类型生长的能力而闻名。 它介导诸如细胞增殖、平滑肌收缩、血小板聚集和细胞运动之类的生物反应,使其成为细胞生物学研究中的一种有价值的化合物 .

干细胞研究:神经干细胞抑制

在干细胞研究中,已发现1-油酰基LPA体外抑制神经球的形成和神经干细胞向神经元的分化。 这种应用对于理解干细胞分化的机制以及开发神经系统疾病的治疗方法至关重要 .

组织工程:肌成纤维细胞分化

LPA体外刺激人脂肪组织来源的间充质干细胞向肌成纤维细胞样细胞分化。 这在组织工程学中尤为重要,因为理解分化途径对于组织再生和修复策略至关重要 .

免疫学:炎症反应

LPA驱动小胶质细胞向M1样表型转变的能力(与促炎性细胞因子的产生有关)突出了其在炎症反应中的作用。 这对研究以炎症为特征的疾病(如自身免疫性疾病)具有重要意义 .

作用机制

Target of Action

1-Oleoyl Lysophosphatidic Acid primarily targets the lysophospholipid receptors, specifically LPA1, LPA2, LPA4, LPA5, and LPA6 . These receptors play a crucial role in mediating a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Mode of Action

The compound interacts with its targets (LPA receptors) with high affinity, leading to a variety of intracellular changes . It is commonly used in laboratories as a reagent for LPA receptor activation . The activation of these receptors can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .

Biochemical Pathways

1-Oleoyl Lysophosphatidic Acid affects several biochemical pathways. It is involved in the synthesis of cell membranes and acts as a robust extracellular signaling molecule present in all eukaryotic tissues . It is produced during the synthesis of cell membranes and is described as a robust extracellular signaling molecule present in all eukaryotic tissues .

Pharmacokinetics

It is known that the compound has high biological activity due to its strong affinity for the lpa receptors .

Result of Action

The activation of LPA receptors by 1-Oleoyl Lysophosphatidic Acid leads to a variety of cellular effects. For instance, it has been shown to increase SRE-driven β-galactosidase activity . In addition, it has been found to induce anxiety-like responses in the elevated plus maze (EPM) under novelty conditions .

安全和危害

生化分析

Biochemical Properties

1-Oleoyl Lysophosphatidic Acid interacts with several enzymes, proteins, and other biomolecules. It binds to one of five different G protein-linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Cellular Effects

1-Oleoyl Lysophosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the polarization of BV-2 and primary murine microglia towards a pro-inflammatory M1-like phenotype .

Molecular Mechanism

The molecular mechanism of 1-Oleoyl Lysophosphatidic Acid involves its interaction with its receptors, leading to a variety of biological responses. It is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Oleoyl Lysophosphatidic Acid can change over time. It has been shown to induce anxiety-like responses in the elevated plus-maze under novelty conditions .

Dosage Effects in Animal Models

The effects of 1-Oleoyl Lysophosphatidic Acid can vary with different dosages in animal models. For instance, it has been shown to dose-dependently increase depression-like behavior, as evaluated according to immobility time .

Metabolic Pathways

1-Oleoyl Lysophosphatidic Acid is involved in several metabolic pathways. It is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .

Transport and Distribution

It is known that it interacts with specific cell surface receptors to exert its effects .

Subcellular Localization

It is known to interact with specific cell surface receptors to exert its effects .

属性

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

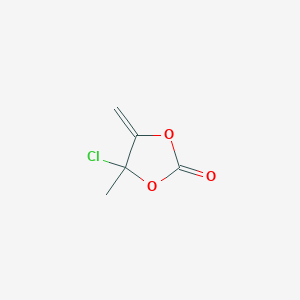

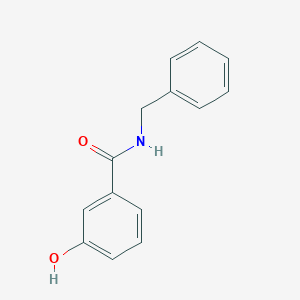

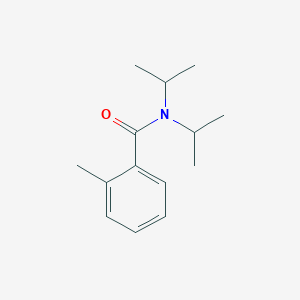

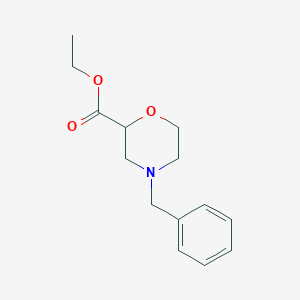

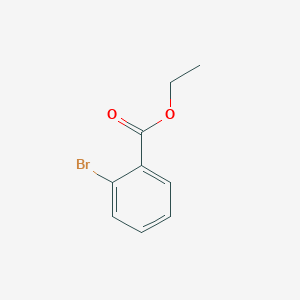

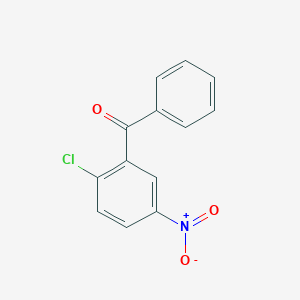

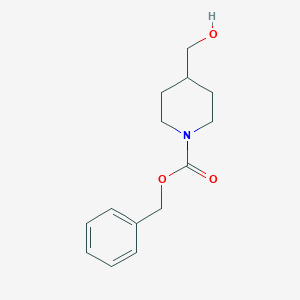

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)